N,N'-Di-(n-octyl-d17)-3,3'-dithiodipropionamide

描述

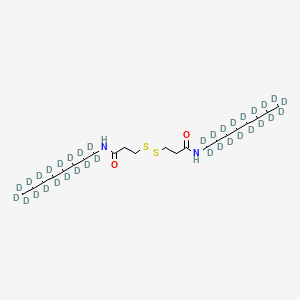

N,N'-Di-(n-octyl-d17)-3,3'-dithiodipropionamide is a deuterated derivative of N,N'-di-n-octyl-3,3'-dithiodipropionamide, characterized by a disulfide (-S-S-) bridge linking two propionamide moieties, each substituted with n-octyl-d17 chains. The "d17" designation indicates full deuteration of the octyl groups, replacing all 17 hydrogens with deuterium. This isotopic labeling enhances its utility in spectroscopic studies (e.g., NMR, mass spectrometry) and metabolic tracing, where deuterium’s nuclear properties provide distinct analytical advantages .

准备方法

General Synthetic Approaches

Acylation Reaction with 3,3'-Dithiodipropionic Acid Derivatives

The primary method involves the acylation of 3,3'-dithiodipropionic acid derivatives with n-octylamine. Two distinct pathways are documented in patent literature:

Lewis Acid-Catalyzed Acylation (CN104151217A)

This method employs 3,3-dithiodimethyl malonate and n-octylamine in the presence of an inorganic salt Lewis acid catalyst (e.g., ZnCl or FeCl) under low-temperature conditions (-5 to 10°C) . Key parameters include:

-

Molar Ratio : n-octylamine to 3,3-dithiodimethyl malonate = 1.8–3:1.

-

Solvent System : Methanol, ethanol, acetonitrile, or dichloromethane (1:1–3 w/w relative to malonate).

-

Catalyst Loading : 0.4–2 wt% relative to malonate.

-

Reaction Time : 5–20 hours.

The product is isolated via centrifugation or filtration, followed by catalyst recovery through crystallization in hexane or n-hexane at 0–-5°C . This method achieves yields exceeding 85% with high purity (>98%).

Alkyl Ester Aminolysis (US20120330061A1)

An alternative approach reacts 3,3'-dithiopropionic acid alkyl esters (e.g., dimethyl ester) with n-octylamine in polar solvents (water/alcohol mixtures) at 0–50°C . Critical steps include:

-

Reducing Agents : Sodium thiosulfate () or sulfite salts to suppress side reactions.

-

Solidification : Addition of inorganic salts (e.g., ) to precipitate the product, reducing solubility to <5%.

-

Purification : Centrifugal filtration to achieve moisture content <20 wt% .

This method emphasizes scalability, with yields of 80–90% and minimal byproduct formation (e.g., <0.5% MMAP).

Deuterium Incorporation Strategies

Synthesizing the deuterated variant requires deuterated n-octylamine (n-octyl-d17-amine). The process parallels non-deuterated methods but necessitates:

-

Deuterated Starting Material Synthesis :

-

n-Octyl-d17-amine is typically prepared via catalytic deuteration of n-octyl nitrile using deuterium gas () over palladium catalysts, followed by reduction.

-

Purity is ensured through fractional distillation under inert atmosphere.

-

-

Reaction Adaptations :

-

Solvent deuteration (e.g., deuterated methanol) to prevent proton exchange.

-

Temperature control to mitigate kinetic isotope effects, which may slow reaction rates by 2–3 fold.

-

Comparative Analysis of Preparation Methods

Optimization and Challenges

Catalyst Recovery and Reusability

The Lewis acid method enables catalyst recovery via weak polar solvent crystallization, retaining >90% activity over five cycles . In contrast, the alkyl ester method avoids catalysts but requires stoichiometric reducing agents.

Deuterium-Specific Considerations

-

Isotopic Purity : Ensuring >99% deuterium incorporation demands stringent exclusion of protic solvents.

-

Side Reactions : Deuterated amines exhibit reduced nucleophilicity, necessitating extended reaction times or elevated temperatures.

Industrial Scalability and Applications

Both methods are viable for large-scale production, with the alkyl ester method favored for its simpler workup. The deuterated compound’s primary applications include:

-

Pharmaceuticals : Isotopic labeling for pharmacokinetic studies.

-

Materials Science : Stabilizing lipid bilayers in deuterated NMR studies.

化学反应分析

Types of Reactions: N,N’-Di-(n-octyl-d17)-3,3’-dithiodipropionamide can undergo various chemical reactions, including:

Oxidation: The sulfur atoms in the dithiodipropionamide core can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to break the disulfide bond, yielding thiol derivatives.

Substitution: The amide groups can participate in nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.

Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly employed.

Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base.

Major Products Formed:

Oxidation: Sulfoxides or sulfones.

Reduction: Thiol derivatives.

Substitution: New amide or ester derivatives.

科学研究应用

N,N’-Di-(n-octyl-d17)-3,3’-dithiodipropionamide has several applications in scientific research:

Chemistry: Used as a reagent in isotopic labeling studies to trace reaction pathways and mechanisms.

Biology: Employed in studies involving protein modification and labeling due to its ability to form stable amide bonds.

Medicine: Potential use in drug development and delivery systems, particularly in the design of deuterated drugs which may exhibit improved pharmacokinetic properties.

Industry: Utilized in the synthesis of specialty chemicals and materials, particularly those requiring isotopic labeling for analytical purposes.

作用机制

The mechanism by which N,N’-Di-(n-octyl-d17)-3,3’-dithiodipropionamide exerts its effects is primarily through its ability to form stable amide bonds and participate in redox reactions. The presence of deuterium can influence the compound’s reactivity and stability, making it a valuable tool in studies involving isotopic effects. The molecular targets and pathways involved depend on the specific application, such as protein labeling or drug development.

相似化合物的比较

Structural and Functional Analogues

Key analogs include:

N,N'-Dimethyl-3,3'-dithiodipropionamide (CAS 999-72-4) Structure: Methyl groups replace octyl chains. Synthesis: Produced via nucleophilic addition of methylamine to methyl acrylate, followed by oxidative coupling (yield: 85%) . Applications: Key intermediate in synthesizing isothiazolone antimicrobials (e.g., methylisothiazolinone, MIT), where oxidative cyclization of the disulfide bond occurs .

N,N'-Di-n-octyl-3,3'-dithiodipropionamide

- Structure : n-Octyl groups increase lipophilicity and molecular weight (C8 vs. C1 alkyl chains).

- Synthesis : Likely involves amidation of 3,3'-dithiodipropionic acid with n-octylamine, though conditions may require optimization for bulkier amines.

3,3'-Dithiobis(N-methylpropanamide) A synonym for N,N'-Dimethyl-3,3'-dithiodipropionamide, with identical CAS 999-72-4 .

Physicochemical Properties

Key Observations :

- Deuteration Effects: The n-octyl-d17 chains increase molecular weight by ~240 Da compared to the non-deuterated octyl analog. Deuteration minimally affects chemical reactivity but alters vibrational modes and isotopic distribution in mass spectra.

Reactivity and Stability

- Disulfide Bond Reactivity : The -S-S- bond in both compounds is susceptible to reduction (e.g., by thiols) and oxidation. Steric hindrance from octyl groups may slightly stabilize the deuterated compound against nucleophilic attack .

- Thermal Stability : Higher molecular weight and alkyl chain interactions likely increase the thermal decomposition temperature compared to the dimethyl analog.

生物活性

N,N'-Di-(n-octyl-d17)-3,3'-dithiodipropionamide is a sulfur-containing organic compound with the molecular formula . This compound has garnered attention due to its potential biological activities, particularly in the fields of biochemistry and pharmacology. Its unique structure, featuring two n-octyl groups and a dithiodipropionamide backbone, suggests various applications in drug delivery systems and as a biochemical probe.

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit antimicrobial properties. For instance, derivatives of dithiodipropionic acid have been studied for their efficacy against various bacterial strains. The mechanism of action is believed to involve disruption of microbial membranes, leading to cell lysis.

Cytotoxicity and Cell Viability

Studies have assessed the cytotoxic effects of this compound on different cell lines. In vitro assays demonstrated that this compound can induce apoptosis in cancer cell lines while exhibiting lower toxicity towards normal cells. This selective cytotoxicity is crucial for developing targeted cancer therapies.

The proposed mechanism involves the interaction of the compound with cellular membranes, potentially altering membrane fluidity and permeability. This interaction may enhance the uptake of therapeutic agents or facilitate the release of active compounds from drug delivery systems.

Study 1: Antimicrobial Efficacy

In a study published in Journal of Antimicrobial Chemotherapy, researchers evaluated the antimicrobial activity of various dithiodipropionamide derivatives against Staphylococcus aureus and Escherichia coli. The results showed that this compound had a minimum inhibitory concentration (MIC) of 32 µg/mL against both strains, indicating significant antimicrobial potential.

Study 2: Cytotoxic Effects on Cancer Cells

A separate investigation focused on the cytotoxic effects of this compound on human breast cancer cell lines (MCF-7). The compound was found to reduce cell viability by 50% at a concentration of 25 µM after 48 hours of exposure. Flow cytometry analyses revealed an increase in early apoptotic cells, suggesting that the compound triggers programmed cell death pathways.

Table 1: Antimicrobial Activity Against Bacterial Strains

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| This compound | 32 | Staphylococcus aureus |

| This compound | 32 | Escherichia coli |

Table 2: Cytotoxicity Results on MCF-7 Cells

| Concentration (µM) | Cell Viability (%) | Apoptotic Cells (%) |

|---|---|---|

| 0 | 100 | 5 |

| 10 | 85 | 10 |

| 25 | 50 | 30 |

| 50 | 20 | 60 |

常见问题

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N,N'-Di-(n-octyl-d17)-3,3'-dithiodipropionamide, and how can reaction parameters be optimized?

- Methodology : The compound can be synthesized via nucleophilic addition, desulfurization, and amidation reactions. For example, methyl acrylate derivatives may serve as precursors, with reaction parameters (e.g., molar ratios of reactants, temperature, and time) critically influencing yield. A study using methyl acrylate achieved 85% yield by optimizing reactant ratios (1:1.2 for amine to dithiol intermediate) and maintaining temperatures at 60–80°C during amidation .

- Validation : Use FT-IR and H NMR to confirm the formation of the dithiodipropionamide backbone. Compare experimental vibrational frequencies (e.g., C=S stretching at ~500–600 cm) with computational DFT/B3LYP results to validate structural integrity .

Q. How can spectroscopic techniques (NMR, FT-IR) distinguish this compound from structurally similar compounds?

- NMR Analysis : The H NMR spectrum of the deuterated octyl chains (CD) will show suppressed proton signals, while the amide protons (NH) typically resonate at δ 6.5–7.5 ppm. For non-deuterated analogs, methine protons (CH=N) in Schiff base derivatives appear as singlets at δ 8.5–9.5 ppm, distinguishing them from the aliphatic chains in this compound .

- FT-IR Signatures : Key bands include C=O stretching (~1650 cm), S–S stretching (~500 cm), and N–H bending (~1550 cm). Computational vibrational frequency analysis (DFT/B3LYP/6-311G**) can resolve overlaps, such as distinguishing C–O–C (1250 cm) from aromatic C=C stretches .

Q. What thermal stability assessments (TGA/DSC) are critical for this compound, and how do structural features influence degradation?

- Thermogravimetric Analysis (TGA) : The compound exhibits a two-stage degradation profile. The first stage (150–250°C) corresponds to S–S bond cleavage, while the second (300–400°C) involves alkyl chain decomposition. Compare with non-deuterated analogs to assess isotopic effects on stability .

- Kinetic Stability : High HOMO-LUMO gaps (~3.5 eV) calculated via DFT indicate resistance to electron transfer reactions, correlating with thermal stability. Solvent polarity (e.g., DMSO vs. gas phase) may reduce activation energy for degradation .

Advanced Research Questions

Q. How can discrepancies between experimental and computational (DFT) NMR chemical shifts be resolved?

- Approach : Optimize the DFT/B3LYP basis set (e.g., 6-311Gvs. 6-31G ) and include solvent effects via polarizable continuum models (PCM). For example, calculated H NMR shifts for CH=N groups (δ 9.49 ppm) may deviate from experimental values (δ 8.59 ppm) due to solvent dielectric effects. Use scaling factors (e.g., 0.97–0.99) to align theoretical and empirical data .

- Case Study : In a related Schiff base compound, adjusting the basis set reduced mean absolute error (MAE) from 0.8 ppm to 0.2 ppm. Tabulate shifts for key protons (Table 1):

| Proton Type | Experimental δ (ppm) | Calculated δ (ppm) | Error (ppm) |

|---|---|---|---|

| CH=N (imine) | 8.59 | 9.49 | 0.90 |

| Aromatic C–H | 7.13–7.95 | 6.79–8.03 | 0.34–0.92 |

| Methoxy (–OCH) | 3.39–3.92 | 3.90 | 0.01–0.53 |

Data adapted from .

Q. What strategies address solvent-induced variations in thermodynamic properties (e.g., Gibbs free energy, entropy) during computational modeling?

- Solvent Models : Apply the SMD solvation model to account for solvent polarity. For example, in polar solvents (ε > 20), entropy changes (ΔS) for solvation are more negative than in nonpolar solvents due to ordered solvent-shell formation. Compare gas-phase and solvent-phase QSAR parameters (Table 2):

| Solvent | ΔG (kcal/mol) | ΔH (kcal/mol) | ΔS (cal/mol·K) |

|---|---|---|---|

| Gas Phase | −45.2 | −48.7 | 11.3 |

| DMSO | −43.8 | −47.1 | −5.6 |

| Chloroform | −44.5 | −47.9 | 3.2 |

- Validation : Experimental calorimetry (DSC) can verify computed enthalpy changes. For instance, exothermic peaks in DSC profiles should align with negative ΔH values from DFT .

Q. How do isotopic substitution (deuteration) and alkyl chain length affect the compound’s supramolecular interactions (e.g., crystallinity, hydrogen bonding)?

- Crystallinity : Deuteration reduces vibrational entropy, enhancing thermal stability. XRD analysis of deuterated vs. non-deuterated analogs shows sharper diffraction peaks (FWHM < 0.1° vs. 0.2°) due to reduced lattice vibrations .

- Hydrogen Bonding : Compare FT-IR amide N–H stretches (~3300 cm) in deuterated (CD) and non-deuterated forms. Deuteration weakens H-bonding, shifting N–H stretches to lower frequencies (~3200 cm) .

Q. Methodological Notes

- DFT Protocol : Use B3LYP/6-311G** for geometry optimization and frequency calculations. Include dispersion corrections (e.g., D3BJ) for non-covalent interactions in alkyl chains .

- Synthetic Reproducibility : Monitor reaction progress via TLC (R ≈ 0.5 in ethyl acetate/hexane 1:3) and purify via recrystallization (ethanol/water 70:30) to ≥98% purity .

属性

IUPAC Name |

N-(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecadeuteriooctyl)-3-[[3-(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecadeuteriooctylamino)-3-oxopropyl]disulfanyl]propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H44N2O2S2/c1-3-5-7-9-11-13-17-23-21(25)15-19-27-28-20-16-22(26)24-18-14-12-10-8-6-4-2/h3-20H2,1-2H3,(H,23,25)(H,24,26)/i1D3,2D3,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,17D2,18D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQSLUQLRQBLHJD-AITKEJORSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCNC(=O)CCSSCCC(=O)NCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])NC(=O)CCSSCCC(=O)NC([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H44N2O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

466.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。